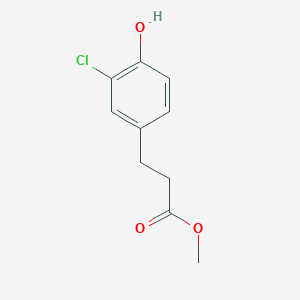

Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

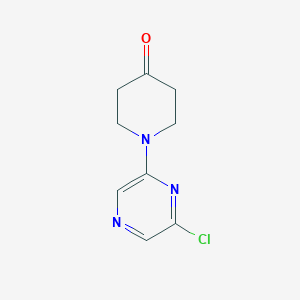

Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate is a methyl ester resulting from the formal condensation of the carboxy group of phloretic acid with methanol . It is known to function as a nitrification inhibitor and a plant growth regulator . It has been found to modulate plant growth and secondary metabolite accumulation by inducing metabolic changes in Perilla frutescens .

Molecular Structure Analysis

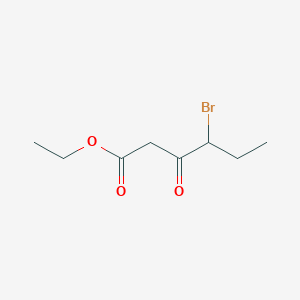

The Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate molecule contains a total of 25 bond(s). There are 14 non-H bond(s), 7 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), and 1 aromatic hydroxyl(s) .Aplicaciones Científicas De Investigación

Chemical Synthesis and Material Science

The derivative of Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate, specifically 3‐(2‐Methyl‐3‐methylsulfanyl‐1‐benzofuran‐5‐yl)propanoic acid, has been synthesized through a Lewis acid-catalyzed reaction. This compound demonstrates a nearly planar 1-benzofuran ring system and is characterized by its intermolecular interactions, including aromatic π–π stacking, H2C—H⋯π interactions, and hydrogen bonds, contributing to its crystal structure stability (Choi, Seo, Son, & Lee, 2007).

Biodegradation and Environmental Studies

A compound structurally similar to Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate, bisphenol A (BPA), has been subject to extensive study in environmental contexts. BPA is metabolized by a Gram-negative aerobic bacterium through a novel pathway that involves the oxidation of the aliphatic methyl group leading to the formation of skeletally rearranged products. This metabolism pathway is significant in understanding the environmental impact and degradation of similar compounds (Spivack, Leib, & Lobos, 1994).

Antioxidant Applications

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate, a variant of Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate, has been explored as an antioxidant in material science. It has been loaded into mesoporous silica nanoparticles to create a potent antioxidant for synthetic ester lubricant oil. The study concluded that the oxidation of the base oil is significantly slowed down due to the gradual release of the antioxidant from the nanoparticles, indicating the compound's potential in industrial applications (Huang et al., 2018).

Direcciones Futuras

Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate shows considerable application potential in the development of cost-effective agricultural strategies for crop cultivation . It can be used to prepare potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents . These results suggest that the application of Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate may represent a useful strategy for medicinal plant cultivation .

Propiedades

IUPAC Name |

methyl 3-(3-chloro-4-hydroxyphenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-14-10(13)5-3-7-2-4-9(12)8(11)6-7/h2,4,6,12H,3,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJSKUFRUWDAMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC(=C(C=C1)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Methylamino)methylene]propanedinitrile](/img/structure/B1316435.png)

![8,9-Difluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B1316443.png)

![2-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1316446.png)

![4-Phenylthieno[3,2-c]pyridine](/img/structure/B1316450.png)

![1,2-Dihydro-1'-methylspiro[3H-indole-3,4'-piperidine]](/img/structure/B1316460.png)